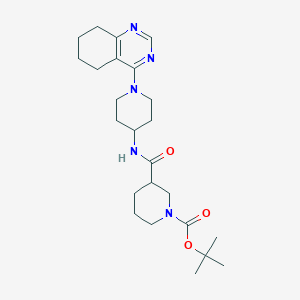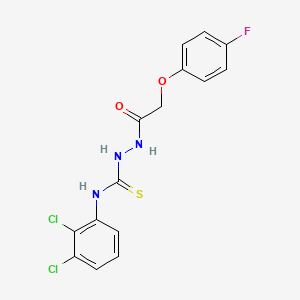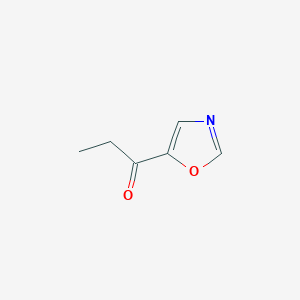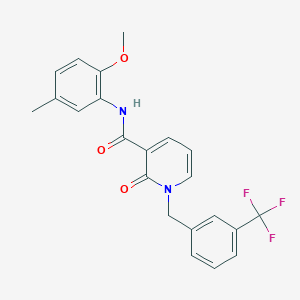![molecular formula C21H20N4O2S B2493251 N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide CAS No. 946229-16-9](/img/structure/B2493251.png)
N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related thiazolo and triazolo pyrimidines involves alkylation, cyclization, and further substitution processes. For example, the alkylation of 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile yields S-alkyl derivatives, which upon cyclization can produce thiazolo pyrimidines. Further substitutions lead to N-substituted pyrimidine derivatives, demonstrating a complex multi-step synthetic route for related compounds (Haiza et al., 2000).
Molecular Structure Analysis
Investigations into the molecular structure of diastereomeric N-substituted pyridine carboxamides reveal the importance of stereochemistry in these compounds. NMR spectroscopy, including 1D and 2D techniques, plays a crucial role in understanding the configuration of stereogenic centers on the thiazolidinone ring, offering insights into the molecular complexity of similar chemical entities (Öznur Demir-Ordu et al., 2015).
Chemical Reactions and Properties
Substituted N-Phenyl isoxazole carboxamides exhibit significant antimicrobial activity, indicating the chemical reactivity of these compounds towards biological targets. The structure-activity relationship (SAR) studies help in the rational design of analogues with improved activity against various strains of Mycobacterium tuberculosis, highlighting the chemical reactivity and potential therapeutic applications of similar compounds (Azzali et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. X-ray crystallography provides detailed information on the crystal structure, enabling the prediction of physical behavior under various conditions. For instance, studies on polysubstituted pyrrolidine derivatives offer valuable data on crystal structure and acid dissociation constants, essential for predicting solubility and stability (Nural et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with other chemicals, stability under different conditions, and potential for undergoing various chemical reactions, are fundamental aspects of these compounds. For example, the synthesis and antimicrobial activity of thiazole and isoxazole derivatives highlight the reactivity of these compounds towards generating new structures with potential biological activities. Such studies are pivotal in exploring the versatility and applications of these chemicals in different fields (Rajanarendar et al., 2006).
Applications De Recherche Scientifique
Synthesis of New Heterocyclic Compounds
Researchers have developed methods to synthesize novel heterocyclic compounds, including pyrazoles, thiazoles, and pyridines, which are fundamental in pharmaceutical research. These compounds have been synthesized through various reactions, demonstrating the versatility and potential of "N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide" as a precursor or intermediate in creating biologically active molecules (Bayrak et al., 2009).
Exploration of Novel Antimicrobial Agents
The compound has been utilized in the synthesis of derivatives with significant antimicrobial properties. Studies have shown that derivatives of "this compound" exhibit varying degrees of antimicrobial activity, highlighting its potential in the development of new antimicrobial agents with applications in treating infectious diseases (Patel & Patel, 2015).
Investigation of Compounds with Potential Anticancer Properties
The compound has also been investigated for its role in the synthesis of molecules with anticancer properties. Derivatives of "this compound" have been evaluated for their potential as anticancer agents, showing promising results in preclinical assays against various cancer cell lines. This highlights its significance in cancer research and the potential development of new therapeutic agents (Rahmouni et al., 2016).
Mécanisme D'action
Target of Action
The compound, also known as 3-methyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide, is a hybrid antimicrobial that combines the effect of two or more agents . It combines thiazole and sulfonamide, groups with known antibacterial activity . The compound displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Mode of Action
The compound interacts with its targets in a distinctive mode of action . It is investigated for its antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . The comparative antibacterial behaviour of drug–peptide complex, drug alone and peptide alone indicates a distinctive mode of action of the drug–peptide complex .
Biochemical Pathways
The compound affects various biochemical pathways. It displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes . The work suggests distinctive modes of antibiotic activity of small molecules when used in conjunction with a cell penetrating peptide .
Pharmacokinetics
The compound’s interaction with the cell-penetrating peptide octaarginine suggests it may have unique absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound exhibits potent antibacterial activity. It displays low minimum inhibitory concentration (MIC) against S. aureus and A. xylosoxidans . The octaarginine–drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes and shows negligible haemolytic activity towards human red blood cells .
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-13(2)16-8-6-9-18-19(16)23-21(28-18)25(12-15-7-4-5-10-22-15)20(26)17-11-14(3)24-27-17/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJDCPQGWGRHKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chloro-6-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2493170.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methylpropanamide](/img/structure/B2493174.png)

![2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine](/img/structure/B2493176.png)


![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2493180.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B2493186.png)

![2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2493189.png)

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2493191.png)